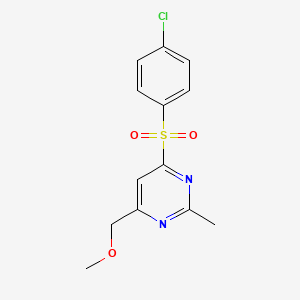

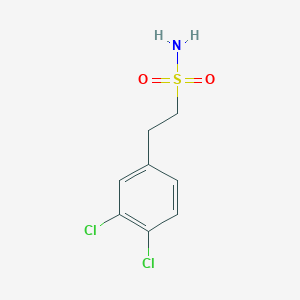

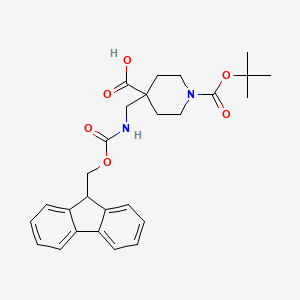

![molecular formula C17H17N3OS2 B2978144 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922676-39-9](/img/structure/B2978144.png)

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as DMABT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. DMABT belongs to the class of benzamide derivatives and is known for its unique chemical structure that makes it a promising candidate for various biological and pharmacological studies. In

科学的研究の応用

Synthesis and Activity

- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 4-(dimethylamino)benzoic acid, have been identified, with some showing anti-inflammatory activity (Lynch et al., 2006).

Corrosion Inhibition

- Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions, demonstrating higher inhibition efficiencies than other benzothiazole family inhibitors (Hu et al., 2016).

Antimicrobial and Anticancer Activity

- Novel heterocyclic compounds, including those incorporating benzothiazole moieties, have been synthesized and exhibited moderate effects against various bacterial and fungal species (Abdel‐Aziz et al., 2008).

- Certain benzamide derivatives, including those with a thiadiazole scaffold, have shown promising anticancer activity against a panel of human cancer cell lines (Tiwari et al., 2017).

- 3-Cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3] benzothiazoles and derivatives have demonstrated significant in-vitro anticancer activity against different cancer cell lines (Waghmare et al., 2013).

Drug Discovery

- Substituted benzamides, including analogs with a benzothiazole structure, have been identified as selective inhibitors of specific enzymes or receptors, beneficial in drug discovery for conditions like cancer (Borzilleri et al., 2006).

PET Imaging

- Benzothiazole-based ligands have been developed for positron emission tomography (PET) imaging of specific brain receptors, aiding in neurological studies (Fujinaga et al., 2012).

作用機序

Target of Action

Similar compounds have been found to target mycobacterium tuberculosis (mtb) h37ra and HIV-1 Reverse Transcriptase (RT) . These targets play a crucial role in the survival and replication of these pathogens, making them ideal targets for therapeutic intervention.

Mode of Action

Similar compounds have shown inhibitory action against their targets . For instance, some compounds have exhibited better inhibitory action than the reference compound, nevirapine, against HIV-1 RT . The compound’s interaction with its targets likely results in changes that inhibit the normal functioning of the target, thereby exerting its therapeutic effect.

Biochemical Pathways

For instance, inhibition of Mtb H37Ra or HIV-1 RT would disrupt the respective pathogen’s replication process .

Result of Action

Similar compounds have shown potent inhibitory activity against their targets . This suggests that the compound’s action likely results in the inhibition of the target’s normal functioning, thereby exerting its therapeutic effect.

特性

IUPAC Name |

4-(dimethylamino)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(22-3)10-15(14)23-17/h4-10H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXMPUNYTZMZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

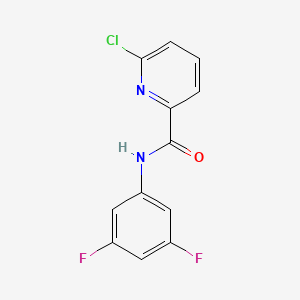

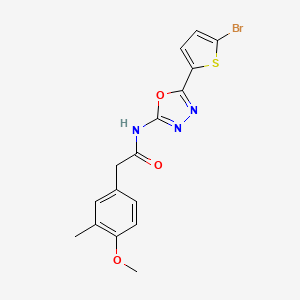

![Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2978069.png)

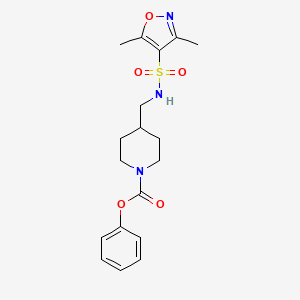

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)

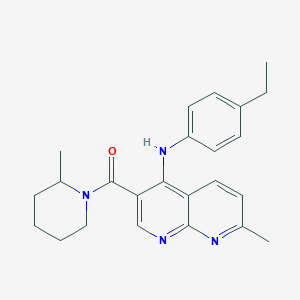

![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2978083.png)